molecular formula C8H6O4 B044296 (2,3,5,6-2H4)Terephthalic acid CAS No. 60088-54-2

(2,3,5,6-2H4)Terephthalic acid

Cat. No. B044296
CAS RN: 60088-54-2
M. Wt: 170.15 g/mol
InChI Key: KKEYFWRCBNTPAC-RHQRLBAQSA-N
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Description

Synthesis Analysis

Terephthalic acid (TA) is synthesized and studied in various molecular salts forms, showing promising biological activities and improved physical properties. These salts, such as AT-TA-AT and AMT-TA-AMT, are generated through proton transfer from acid to the aromatic nitrogen of the base, forming stable Base-Acid-Base (BAB) fragments. The synthesis involves slow evaporation techniques and is further characterized by FT-IR and X-ray diffraction, indicating strong intermolecular hydrogen bonding and hyperconjugative interactions which contribute to the chemical stability of the molecules (Khan et al., 2020).

Molecular Structure Analysis

The molecular structure of terephthalic acid and its derivatives has been extensively studied, revealing diverse structural arrangements and properties. For example, metal-organic polymers based on bifunctional ligand of 2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid showcase intriguing 3D frameworks with unique topological features and antiferromagnetic properties (Cai et al., 2019). Such detailed structural analysis aids in understanding the complex interactions and potential applications of terephthalic acid derivatives.

Chemical Reactions and Properties

Terephthalic acid undergoes various chemical reactions, forming complex structures with potential applications in different fields. The formation of molecular salts and coordination polymers highlights its reactivity and versatility in creating materials with desirable properties, such as improved physical characteristics and biological activities. These reactions are crucial for exploring new materials and their applications in technology and medicine.

Physical Properties Analysis

The physical properties of terephthalic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and intermolecular interactions. Studies on the synthesis and crystal structure of derivatives like 2,5-bis(2,4-die thylbenzoyl) terephthalic acid reveal how intermolecular O—H…O hydrogen bonds contribute to the stabilization of the crystal structure, affecting the material's physical properties (Zhu Hong-jun, 2008).

Scientific Research Applications

  • Polymer Production and Biomass Conversion : Terephthalic acid is being explored as a substitute for 2,5-Furandicarboxylic Acid (FDCA) in the production of commercial polymers like polyethylene terephthalate, which can be derived from cellulosic biomass (Taitt, Nam, & Choi, 2018).

  • Analytical Chemistry : A study demonstrated the use of terephthalic acid in luminescence methods for detecting its presence in drinks stored in plastic bottles, highlighting its applications in food safety and environmental monitoring (Torre & Gómez-Hens, 2000).

  • Spectroscopic Analysis : Research on the vibrational IR, polarization Raman, NMR, and mass spectra of terephthalic acid provided insights into its molecular structure, chemical properties, and reaction mechanisms (Karthikeyan, Prince, Ramalingam, & Periandy, 2015).

  • Environmental Chemistry : Terephthalic acid's reaction with hydroxyl radicals, often used in sonochemical studies, was investigated to understand the chemistry of the terephthalate dosimeter, a tool for measuring ultrasonic activity (Fang, Mark, & Sonntag, 1996).

  • Catalysis and Hydrogen Production : Terephthalic acid was used in the synthesis of a hierarchical porous zeolitic framework for enhancing hydrogen gas release from hydrides via hydrolysis, demonstrating its role in developing efficient energy storage materials (Abdelhamid, 2020).

  • Solid-State Chemistry : A study explored the temperature-dependent disorder of hydrogen-bond protons in terephthalic acid, contributing to the understanding of its solid-state dynamics (Meier & Ernst, 1986).

  • Advanced Oxidation Processes : The effectiveness of various advanced oxidation processes in removing terephthalic acid, a toxic endocrine disruptor, was evaluated, providing insights into wastewater treatment technologies (Thiruvenkatachari, Kwon, Jun, Balaji, Matheswaran, & Moon, 2007).

Safety And Hazards

Terephthalic acid may form combustible dust concentrations in air. It can cause skin irritation, eye irritation, and respiratory irritation. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2,3,5,6-tetradeuterioterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEYFWRCBNTPAC-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208831
Record name (2,3,5,6-2H4)Terephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3,5,6-2H4)Terephthalic acid

CAS RN

60088-54-2
Record name 1,4-Benzene-2,3,5,6-d4-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60088-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3,5,6-2H4)Terephthalic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,3,5,6-2H4)Terephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3,5,6-2H4)terephthalic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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